molecular formula C13H22N2O B1605172 N'-Methylammodendrine CAS No. 52196-10-8

N'-Methylammodendrine

Cat. No.: B1605172
CAS No.: 52196-10-8
M. Wt: 222.33 g/mol
InChI Key: SWGUPFWFYUMIGH-CYBMUJFWSA-N
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Description

“N’-Methylammodendrine” is a chemical compound with the molecular formula C13H22N2O . It contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) .


Molecular Structure Analysis

“N’-Methylammodendrine” has a molecular weight of 222.3266 . Its structure includes a tertiary amide and a tertiary amine, both aliphatic . The specific 3D structure can be determined using techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

“N’-Methylammodendrine” has a molecular weight of 222.3266 . It contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) . Further physical and chemical properties are not explicitly mentioned in the searched resources.

Scientific Research Applications

Isolation and Optical Rotation of Enantiomers

A study by Lee et al. (2005) explored the isolation of ammodendrine and N-methylammodendrine enantiomers from Lupinus formosus plants. They established the optical rotation values for these enantiomers and assessed their toxicity in mice. The LD50 values for D- and L-N-methylammodendrine enantiomers were determined, providing crucial data on their acute murine toxicity (Lee et al., 2005).

Synthesis of N-Methyl- and N-Alkylamines

In the context of synthesizing N-Methyl- and N-Alkylamines, an important class in life-science molecules, Senthamarai et al. (2018) reported a reductive amination process using cobalt oxide nanoparticles. This method is relevant for the synthesis of N-methylated and N-alkylated amines, including drug molecules (Senthamarai et al., 2018).

Advances in N-Methylation of Amines and Imines

Yan et al. (2020) summarized the research progress in N-methylation of amines and imines, a key reaction for C-N bond formation used in both laboratory research and industrial applications. The study provides insights into various methodologies and the importance of the C1 carbon source for the methyl group (Yan et al., 2020).

Computational Prediction of RNA Methylation Sites

Nazari et al. (2019) developed a computational model, iN6-Methyl (5-step), for detecting N6-methyladenosine sites in RNA. This model, which uses deep learning, helps in understanding the role of RNA methylation in various biological processes, including potential drug discovery (Nazari et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N’-Methylammodendrine” indicates that it does not pose significant hazards . In case of exposure, it is recommended to flush eyes or skin with plenty of water, and seek medical attention .

Properties

IUPAC Name

1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPFWFYUMIGH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200220
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52196-10-8
Record name N'-Methylammodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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